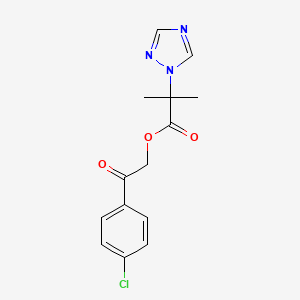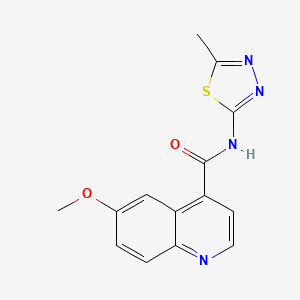
6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a chemical compound that belongs to the quinoline derivatives family Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core is then functionalized with a methoxy group at the 6-position and a carboxamide group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 6-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be used to convert quinone derivatives back to quinoline.
Substitution: : The compound can undergo nucleophilic substitution reactions at the methoxy and carboxamide groups.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Oxidation: : Quinone derivatives
Reduction: : Reduced quinoline derivatives
Substitution: : Substituted quinoline derivatives
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide has shown potential as an antimicrobial and antifungal agent. Its ability to disrupt microbial cell membranes makes it effective against various pathogens.
Medicine: In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Industry: In industry, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility and biological activity make it a valuable component in the design of new drugs and pesticides.
作用机制
The mechanism by which 6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide exerts its effects involves the interaction with specific molecular targets. The compound can bind to DNA, disrupting replication and transcription processes in microbial and cancer cells. Additionally, it may inhibit key enzymes involved in cellular metabolism, leading to cell death.
相似化合物的比较
Similar Compounds:
Quinoline: : The parent compound, known for its diverse biological activities.
1,3,4-Thiadiazole derivatives: : Compounds with similar antimicrobial and anticancer properties.
Benzofuran derivatives: : Compounds with similar structural features and biological activities.
Uniqueness: 6-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide stands out due to its specific combination of functional groups, which contribute to its unique biological activity. Its methoxy and carboxamide groups enhance its reactivity and binding affinity, making it more effective than some similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-17-18-14(21-8)16-13(19)10-5-6-15-12-4-3-9(20-2)7-11(10)12/h3-7H,1-2H3,(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMMSBBFJVOTNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C3C=C(C=CC3=NC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
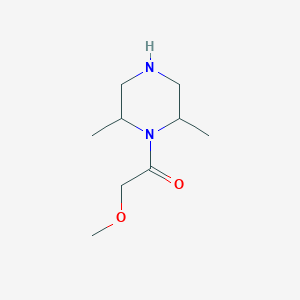
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea](/img/structure/B2360363.png)
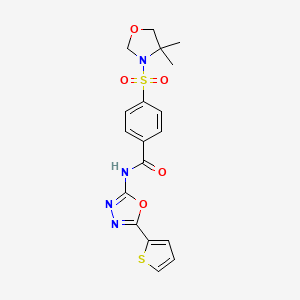
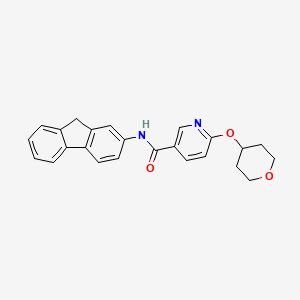
![4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2360366.png)
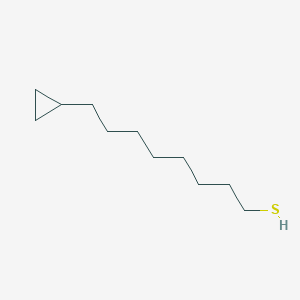
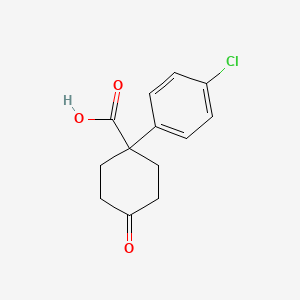
![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)
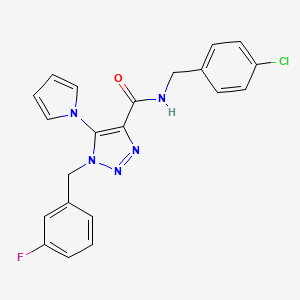

![4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2360378.png)
![9-(4-ethylphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2360379.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile](/img/structure/B2360382.png)
